molecular formula C9H10BrNO B1400518 3-Bromo-4-(cyclopropylmethoxy)pyridine CAS No. 1357095-18-1

3-Bromo-4-(cyclopropylmethoxy)pyridine

Cat. No.: B1400518
CAS No.: 1357095-18-1
M. Wt: 228.09 g/mol
InChI Key: HDASBCPGRAIAKQ-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopropylmethoxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It contains a pyridine ring with a bromine atom and a cyclopropylmethoxy group attached to it

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(cyclopropylmethoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These interactions are crucial for the synthesis of complex organic molecules, which can be used in drug development and other biochemical applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it has been involved in free radical bromination and nucleophilic substitution reactions . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical effects . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in reactions catalyzed by aryl halides, affecting the synthesis of complex organic molecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is essential for determining its efficacy and potential side effects in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its biochemical interactions and overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yield, high purity, and environmental sustainability. For example, the preparation method of 3-bromo-4-methoxypyridine involves bromination, substitution, and methoxylation reactions, which can be adapted for the synthesis of 3-Bromo-4-(cyclopropylmethoxy)pyridine .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopropylmethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Uses palladium catalysts and boron reagents.

    Bromination: Involves the use of bromine in aqueous solutions, often buffered to control pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

3-Bromo-4-(cyclopropylmethoxy)pyridine has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Research: It is used in studies involving pyridine derivatives and their biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxypyridine
  • 3-Bromo-4-methylpyridine

Uniqueness

3-Bromo-4-(cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in pharmaceuticals and organic synthesis.

Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDASBCPGRAIAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To an ice-cold solution of cyclopropylmethanol (0.562 g, 7.79 mmol) in THF (Volume: 15.06 ml) was added NaH (0.270 g, 6.76 mmol). The reaction was stirred at room temperature for 30 min, and then cooled to 0° C. To this mixture was added 3-bromo-4-chloropyridine (1 g, 5.20 mmol). The resulting mixture was refluxed for 16 hours, cooled to room temperature, and quenched with water. The mixture was evaporated to remove the THF and then extracted with DCM (2×). The combined organic layers were washed with water and brine, dried, and concentrated to give an oil. The oil was purified by silica gel chromatography (hexane: ethyl acetate 50:50) to afforded the title compound as a colorless oil. MS (ES): m/z=229 [M+H]+. Intermediate 66 was used in the synthesis of Example 255.
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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-chloropyridine (CAN 36953-42-1, 5 g, 26.0 mmol) in dry DMF (60 ml) under an argon atmosphere at room temperature was added cyclopropylmethanol (CAN 2516-33-8, 1.97 g, 27.3 mmol) and sodium hydride 60% (1.09 g, 27.3 mmol) by portions. The resulting reaction was stirred at room temperature until gas evolution stopped. The reaction mixture was then stirred at 100° C. for 3 h. The reaction was cooled down to room temperature, quenched by addition of water and the reaction mixture was concentrated in vacuo. The residue was dissolved in ethylacetate, extracted with 1.0M aqueous solution sodium bicarbonate, organic phase dried over sodium sulfate and evaporated down to dryness. The crude was purified by flash chromatography on silica eluting with a heptane/ethylacetate gradient to yield the titled compound (5.8 gr, 98%) as a light yellow oil. MS (ESI, m/z): 228.1 (M+H+).
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5 g
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1.97 g
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1.09 g
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60 mL
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Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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